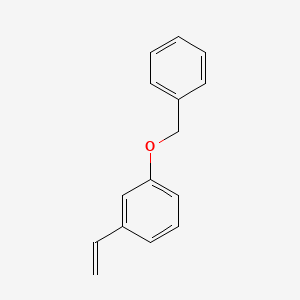

1-Benzyloxy-3-vinylbenzene

Description

Significance of Aryl Vinyl Ethers and Styrene (B11656) Derivatives in Advanced Organic Synthesis

Styrene and its derivatives are fundamental components in the toolkit of synthetic organic chemists. The vinyl group attached to an aromatic ring provides a site of reactivity that can be exploited in a multitude of chemical transformations. mdpi.com These compounds are crucial monomers in the production of a wide array of polymers and copolymers, including polystyrene. mdpi.comchemistryviews.org The properties of these polymers can be finely tuned by introducing various substituents onto the styrene monomer. acs.org

Substituted styrenes are widely used in:

Polymer Science : They serve as monomers for creating polymers with specific thermal, mechanical, and optical properties. cmu.edugoogle.com For instance, α-methyl styrene is known to enhance the heat-resistance of polymers. acs.org The polymerization of substituted styrenes can be controlled through techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymer brushes and copolymers. cmu.edunih.gov

Cross-Coupling Reactions : The vinyl group is an excellent participant in various metal-catalyzed cross-coupling reactions, such as Heck, Suzuki, and Stille reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net

Functional Materials : Styrene derivatives are integral to the development of functional materials, including those used in electronics for their insulating properties and in fuel cells as components of proton and anion exchange membranes. mdpi.com Research has shown that incorporating substituted styrenes can lead to stable, low-viscosity polymer/polyols used in polyurethanes. google.com

The electronic nature of the substituent on the styrene ring significantly influences its reactivity. Electron-withdrawing groups tend to increase the rate of polymerization in controlled radical polymerizations, while electron-donating groups can have the opposite effect. cmu.edunih.gov

Role of Benzyloxy Moieties in Molecular Design and Functional Group Manipulation

The benzyloxy group (BnO), a benzyl (B1604629) group linked via an ether oxygen, is one of the most widely used protecting groups for alcohols and phenols in multistep organic synthesis. wikipedia.orgwiley.com A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from reacting while other parts of the molecule are being modified. wikipedia.org

Key features of the benzyloxy group include:

Robustness : It is stable to a wide range of reaction conditions, including acidic and basic media, and many oxidizing and reducing agents. wiley.com

Installation : It can be readily introduced by treating an alcohol or phenol (B47542) with a benzyl halide (like benzyl bromide) in the presence of a base. wikipedia.org

Cleavage : The benzyloxy group can be selectively removed under relatively mild conditions, most commonly through catalytic hydrogenolysis (e.g., using palladium on carbon and hydrogen gas), which yields the deprotected alcohol and toluene (B28343). wiley.comorganic-chemistry.org This method is advantageous as it is neutral and clean. Alternative deprotection methods include using strong acids or oxidative cleavage. organic-chemistry.org

In the context of 1-Benzyloxy-3-vinylbenzene, the benzyloxy group serves to protect a phenolic hydroxyl group. This allows for chemical transformations to be performed on the vinyl group without affecting the hydroxyl functionality. Once the desired modifications are complete, the benzyl group can be removed to reveal the phenol, a versatile functional group in its own right.

Overview of Academic Research Trajectories Pertaining to this compound and Analogous Structures

While research focusing exclusively on this compound is specific, the broader academic interest lies in the synthesis and application of functionalized styrenes and molecules containing the benzyloxy motif.

Research involving analogous structures highlights several key areas:

Synthesis and Functionalization : Studies report the synthesis of benzyloxy-substituted vinylbenzenes through methods like the Wittig reaction, starting from the corresponding benzyloxybenzaldehyde. beilstein-journals.org For instance, 1-(benzyloxy)-4-vinylbenzene has been synthesized from 4-(benzyloxy)benzaldehyde (B125253) using methyltriphenylphosphonium (B96628) bromide. rsc.org The vinyl group of these compounds can then undergo further reactions. For example, this compound has been used in Heck reactions to synthesize stilbene (B7821643) derivatives. researchgate.net

Polymerization Studies : Benzyloxy-substituted styrenes are valuable monomers in polymerization studies. For example, 1,3-Bis(benzyloxy)-5-vinylbenzene has been copolymerized with styrene to create specific copolymers. ru.nl Similarly, various ring-substituted 2-methoxyethyl phenylcyanoacrylates, including 3-benzyloxy derivatives, have been prepared and copolymerized with styrene to study the properties of the resulting polymers. chemrxiv.org

Intermediates in Total Synthesis : The structural motif of a benzyloxy-protected vinylbenzene is a common intermediate in the synthesis of complex natural products and pharmaceutically active molecules. The benzyloxy group acts as a stable protecting group while the vinyl group serves as a handle for carbon-carbon bond formation or other functional group interconversions. niscpr.res.in For example, an aminohydroxylation reaction has been reported on a similar structure, 1-(benzyloxy)-3-methoxy-2-methyl-5-vinylbenzene, to produce a chiral amino alcohol derivative. buchler-gmbh.com Furthermore, the related compound 2-[3-(Benzyloxy)phenyl]oxirane, which could potentially be synthesized from this compound, is a valuable intermediate due to the reactivity of its epoxide ring.

The research trajectories indicate a consistent interest in leveraging the combined reactivity of the vinyl group and the protective capacity of the benzyloxy moiety for creating complex and functional molecules for materials science and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMICBPQOGKQNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478951 | |

| Record name | 1-Benzyloxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173098-21-0 | |

| Record name | 1-Benzyloxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 3 Vinylbenzene and Its Derivatives

Strategies for Constructing the Vinylbenzene Moiety

The introduction of a vinyl group onto a benzene (B151609) ring is a fundamental transformation in organic synthesis. For a precursor such as 3-benzyloxybenzaldehyde or a related derivative, several reliable methods can be employed to construct the vinylbenzene core of 1-benzyloxy-3-vinylbenzene.

Wittig Reactions and Phosphorus Ylide-Mediated Olefinogenesis in Vinylbenzene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds, making it a primary choice for converting 3-benzyloxybenzaldehyde into this compound. beilstein-journals.orgmasterorganicchemistry.com This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt. wikipedia.org For the synthesis of a terminal alkene like this compound, methyltriphenylphosphonium (B96628) bromide is the most common precursor to the required ylide. wikipedia.org

The synthesis of the ylide involves the reaction of triphenylphosphine (B44618) with an alkyl halide, such as methyl bromide, to form the corresponding phosphonium salt. biomedres.us This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic ylide. wikipedia.orgrsc.org The ylide then reacts with the aldehyde (3-benzyloxybenzaldehyde) in a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine oxide. wikipedia.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction. masterorganicchemistry.com

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generated from phosphonate esters, which can be synthesized via the Michaelis-Arbuzov reaction. alfa-chemistry.comchem-station.com The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of milder bases for deprotonation and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorgsyn.org Stabilized phosphonate ylides in HWE reactions generally lead to the formation of (E)-alkenes with high stereoselectivity. wikipedia.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Olefinogenesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide (from phosphonium salt) | Phosphonate carbanion (from phosphonate ester) |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Purification | Often requires chromatography | Simplified due to water-soluble byproduct |

| Reactivity | Ylide reactivity varies (stabilized vs. unstabilized) | Phosphonate carbanions are generally more nucleophilic |

| Stereoselectivity | Dependent on ylide stability and reaction conditions | Generally high (E)-selectivity with stabilized phosphonates |

Elimination Reactions for Regioselective Vinyl Group Formation

Elimination reactions provide an alternative route to the vinylbenzene moiety, typically starting from a precursor with a suitable leaving group on an ethyl substituent attached to the benzene ring. For instance, the dehydration of a secondary alcohol, such as 1-(3-benzyloxyphenyl)ethanol, can yield this compound. This approach relies on the acid-catalyzed removal of a water molecule.

The regioselectivity of elimination reactions is a critical consideration. According to Zaitsev's rule, when multiple β-hydrogens are available for abstraction, the more substituted (and generally more stable) alkene will be the major product. However, in the synthesis of a terminal alkene like this compound from a 1-(3-benzyloxyphenyl)ethyl precursor, the desired product is the only possible alkene, simplifying the regiochemical outcome. The choice of a bulky base can also influence the regioselectivity, favoring the formation of the less substituted alkene (Hofmann product) due to steric hindrance, though this is not a primary concern for the synthesis of a terminal styrene (B11656) derivative. msu.edu

Another potential elimination-based strategy is the dehydrogenation of an ethylbenzene (B125841) derivative, such as 1-benzyloxy-3-ethylbenzene. This method, while common in industrial styrene production, often requires high temperatures and specialized catalysts, making it less common in laboratory-scale synthesis. A related laboratory-scale method involves the synthesis of 3-vinylphenol (B127234) from 3-ethylphenol, which can then be benzylated. prepchem.com

Transition Metal-Catalyzed Cross-Coupling Methodologies for Vinyl Functionality Introduction

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Several of these methodologies can be effectively employed to introduce a vinyl group onto a benzyloxy-substituted aromatic ring.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene, typically in the presence of a base. researchgate.net For the synthesis of this compound, this would involve the reaction of 1-benzyloxy-3-bromobenzene with ethylene gas. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the styrene derivative and regenerate the catalyst. libretexts.org

The Suzuki reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.org A viable route to this compound via the Suzuki reaction would be the coupling of 3-benzyloxyphenylboronic acid with a vinyl halide, such as vinyl bromide. queensu.caresearchgate.net The reaction is typically carried out in the presence of a base, which is necessary to activate the organoboron species for transmetalation to the palladium center. organic-chemistry.org

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that involves the reaction of an organotin compound with an organohalide. wiley-vch.dersc.org The synthesis of this compound can be achieved by coupling 1-benzyloxy-3-iodobenzene with a vinylstannane, such as vinyltributyltin. researchgate.net A key advantage of the Stille reaction is the stability of the organotin reagents to air and moisture, although their toxicity is a significant drawback. harvard.edu

Table 2: Overview of Transition Metal-Catalyzed Vinylations

| Reaction | Aryl Component | Vinyl Component | Catalyst System (Typical) |

| Heck Reaction | 1-Benzyloxy-3-halobenzene | Ethylene | Pd(OAc)₂, PPh₃, Base |

| Suzuki Reaction | 3-Benzyloxyphenylboronic acid | Vinyl bromide | Pd(PPh₃)₄, Base |

| Stille Reaction | 1-Benzyloxy-3-halobenzene | Vinyltributyltin | Pd(PPh₃)₄ |

Approaches for Incorporating the Benzyloxy Group

Williamson Ether Synthesis and Related O-Alkylation Reactions

The Williamson ether synthesis is a classic and highly effective method for preparing ethers, and it is well-suited for the synthesis of this compound from 3-vinylphenol. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the phenol (B47542) with a suitable base, acts as a nucleophile and attacks an alkyl halide. jk-sci.com

For the synthesis of this compound, 3-vinylphenol would first be treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) to form the corresponding phenoxide. jk-sci.com This is then followed by the addition of benzyl (B1604629) bromide or benzyl chloride. ias.ac.in The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly used to accelerate the SN2 reaction. jk-sci.com It is important that the alkyl halide is primary or methyl to avoid competing elimination reactions. masterorganicchemistry.com Benzyl halides are ideal substrates for this reaction.

Table 3: Typical Reagents for Williamson Ether Synthesis of this compound

| Starting Phenol | Benzylating Agent | Base | Solvent |

| 3-Vinylphenol | Benzyl bromide | K₂CO₃ | Acetonitrile |

| 3-Vinylphenol | Benzyl chloride | NaH | DMF |

| 3-Vinylphenol | Benzyl bromide | NaOH | Water/Organic Biphasic |

Friedel-Crafts Benzylation and Related Aromatic Functionalization Protocols

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, allowing for the attachment of alkyl or acyl groups to an aromatic ring. nih.gov While direct Friedel-Crafts benzylation of a vinyl-substituted benzene ring is possible, it can be complicated by the reactivity of the vinyl group, which can also act as an electrophile or undergo polymerization under the acidic conditions. chemrxiv.org

A more controlled approach would involve the Friedel-Crafts benzylation of a precursor that can later be converted to the vinyl group. For example, benzylation of a suitably protected phenol followed by subsequent transformations to install the vinyl moiety. The reaction typically employs a benzyl halide or benzyl alcohol as the benzylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or bismuth(III) triflate (Bi(OTf)₃). nih.govnih.gov The regioselectivity of the Friedel-Crafts reaction is governed by the directing effects of the substituents already present on the aromatic ring. An existing hydroxyl or alkoxy group would direct the incoming benzyl group to the ortho and para positions. Therefore, to achieve the meta-substitution pattern of this compound, the directing groups would need to be carefully considered in the synthetic design. A more plausible, though less direct, Friedel-Crafts approach might involve the acylation of a benzyloxy-substituted precursor, followed by reduction and elimination to form the vinyl group.

Multi-Component and Tandem Synthesis Strategies for this compound Analogues

Multi-component reactions (MCRs) and tandem (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, established tandem methodologies for substituted styrenes can be adapted for its analogues.

One potential approach involves a tandem diazotization-Heck reaction sequence starting from a suitably substituted aniline. scilit.com This strategy allows for the formation of the vinyl group in a highly selective manner. For the synthesis of a this compound analogue, the process would commence with an aniline precursor bearing a benzyloxy group at the meta-position.

Another relevant strategy is the use of tandem catalysis to achieve multiple C-H substitutions on styrene derivatives. Iron(III)-based catalysts, for example, have been employed to transform α-substituted styrenes into complex nitrogen-containing heterocycles through sequential C-C bond formations. researchgate.net While this example leads to heterocyclic systems, the underlying principle of sequential, catalyzed additions to a styrene core could be conceptually applied to build complexity on a benzyloxy-vinylbenzene scaffold.

Furthermore, multi-component reactions involving benzyl alcohols have been developed for the synthesis of various heterocyclic compounds, such as 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These reactions often proceed via an initial aerobic oxidation of the benzyl alcohol to the corresponding aldehyde, which then participates in subsequent condensation steps. A hypothetical multi-component strategy for a benzyloxy-vinylbenzene analogue could involve the in situ generation of a benzyloxy-substituted benzaldehyde, which then reacts with other components to build the desired vinylbenzene framework.

A summary of potential tandem and multi-component strategies is presented in the table below.

| Strategy | Description | Potential Application for Benzyloxy-Vinylbenzene Analogues | Key Intermediates/Reactants |

| Tandem Diazotization-Heck Reaction | A two-step, one-pot process where an aniline is first diazotized and then subjected to a palladium-catalyzed Heck coupling with an alkene. scilit.com | Synthesis of vinyl-substituted benzyloxyarenes from the corresponding anilines. | 3-Benzyloxyaniline, ethylene (or an equivalent) |

| Fe(III)-Based Tandem Catalysis | Sequential amidomethylative substitutions around the double bond of α-substituted styrenes to form N-heterocycles. researchgate.net | Functionalization of a pre-formed benzyloxy-vinylbenzene core. | This compound, bisamidomethane |

| Multi-component Synthesis via Benzyl Alcohol Oxidation | In situ oxidation of a benzyl alcohol to an aldehyde, which then undergoes a multi-component condensation. researchgate.net | Construction of complex molecules incorporating the benzyloxy-benzaldehyde moiety. | 3-Benzyloxybenzyl alcohol, other coupling partners |

Enantioselective and Stereoselective Synthesis of Chiral Benzyloxy-Vinylbenzene Derivatives

The development of enantioselective and stereoselective methods is crucial for accessing chiral molecules with defined three-dimensional structures, which is of particular importance in medicinal chemistry and materials science. For benzyloxy-vinylbenzene derivatives, chirality can be introduced at the benzylic position, on the vinyl group, or by creating atropisomers.

Asymmetric catalysis is a powerful tool for establishing chiral centers. For instance, asymmetric hydrovinylation has been employed to create chiral benzyl centers in a three-step, two-pot synthesis of (R)-(-)-α-curcumene. nih.gov This approach, involving a Suzuki-Miyaura reaction, could be adapted for the synthesis of chiral benzyloxy-vinylbenzene derivatives.

Organocatalysis also presents a viable route. The enantioselective reduction of ketimines derived from 3'-hydroxyacetophenone (a precursor that could be benzylated) has been achieved using cinchona alkaloid derivatives as organocatalysts, leading to chiral amines with high enantioselectivity. uevora.pt This methodology could be applied to synthesize chiral amino-functionalized derivatives of this compound.

The stereoselective synthesis of substituted alkenes is another important aspect. The Horner-Wadsworth-Emmons reaction has been utilized to produce (E)-styryl derivatives of benzofuran, benzothiophene, and benzoselenophene with benzyloxy substituents. mdpi.com This reaction allows for the stereocontrolled formation of the vinyl group.

The table below summarizes potential strategies for the enantioselective and stereoselective synthesis of chiral benzyloxy-vinylbenzene derivatives.

| Strategy | Description | Potential Chiral Product | Catalyst/Reagent |

| Asymmetric Hydrovinylation | The addition of a vinyl group to a prochiral center using a chiral catalyst. nih.gov | Chiral benzyloxy-alkyl-vinylbenzene | Chiral metal complex |

| Organocatalytic Reduction of Ketimines | Enantioselective reduction of a C=N bond using a chiral organic catalyst. uevora.pt | Chiral benzyloxy-(aminoethyl)benzene | Cinchona alkaloid derivatives |

| Horner-Wadsworth-Emmons Reaction | Stereoselective formation of a C=C bond from a phosphonate ylide and an aldehyde or ketone. mdpi.com | (E)-1-Benzyloxy-3-styrylbenzene derivatives | Diethyl 3,5-bis(benzyloxy)benzylphosphonate, NaH |

Green Chemistry Approaches and Sustainable Synthesis of Benzyloxy-Vinylbenzene Compounds

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of benzyloxy-vinylbenzene compounds can lead to more sustainable and environmentally friendly manufacturing processes.

A key strategy in green chemistry is the use of bio-based feedstocks. For example, functionalized styrene monomers, including 1-(benzyloxy)-2-methoxy-4-vinylbenzene, have been synthesized from ferulic acid, a naturally occurring compound. researchgate.net This approach provides a renewable alternative to petroleum-based starting materials.

"Click" chemistry, a concept that aligns with green chemistry principles by offering high yields, stereospecificity, and benign reaction conditions, has been used to functionalize styrene-butadiene-styrene copolymers with carbohydrates. rsc.orgrsc.org This demonstrates a green method for modifying vinylbenzene-containing polymers, a concept that could be extended to polymers derived from this compound.

The use of sustainable solvents and reaction conditions is another cornerstone of green chemistry. Nickel-catalyzed reductive cross-coupling of aryl bromides with vinyl acetate has been successfully carried out in dimethyl isosorbide, a sustainable solvent. semanticscholar.org Applying such solvent choices to the synthesis of benzyloxy-vinylbenzene would reduce the environmental impact. Furthermore, the development of catalyst-free and solvent-free reaction conditions, where possible, represents an ideal green synthetic route.

The following table outlines some green chemistry approaches applicable to the synthesis of benzyloxy-vinylbenzene compounds.

| Green Chemistry Approach | Description | Example Application |

| Use of Bio-based Feedstocks | Starting from renewable resources instead of petrochemicals. | Synthesis of 1-(benzyloxy)-2-methoxy-4-vinylbenzene from ferulic acid. researchgate.net |

| Click Chemistry | Efficient and specific reactions for molecular assembly. | Functionalization of styrene-containing polymers. rsc.orgrsc.org |

| Sustainable Solvents | Replacing hazardous organic solvents with greener alternatives. | Use of dimethyl isosorbide in cross-coupling reactions to form styrenes. semanticscholar.org |

Reactivity and Reaction Mechanisms of 1 Benzyloxy 3 Vinylbenzene

Reactions Involving the Vinyl Group

The vinyl group, a styrenyl moiety, is an electron-rich double bond conjugated with the benzene (B151609) ring. This electronic feature governs its participation in addition reactions, polymerizations, and cycloadditions.

Electrophilic Additions to the Styrenyl Moiety

The vinyl group of 1-benzyloxy-3-vinylbenzene readily undergoes electrophilic addition reactions. The regioselectivity of these additions is dictated by the formation of the most stable carbocation intermediate. When an electrophile, such as HBr, adds to a conjugated diene system, the initial step involves the formation of a resonance-stabilized allylic carbocation. youtube.com In the case of styrenyl systems, the positive charge can be delocalized into the benzene ring, forming a benzylic carbocation, which is a particularly stable intermediate.

For instance, the addition of HBr to a substituted styrene (B11656) proceeds via the formation of a benzylic carbocation. The hydrogen ion (H+) adds to the terminal carbon of the vinyl group, leading to a carbocation on the carbon adjacent to the aromatic ring. This carbocation is stabilized by resonance with the benzene ring. The bromide ion (Br-) then attacks the carbocation to form the final product. msu.edu The presence of the benzyloxy group at the meta position influences the electron density of the ring and, consequently, the stability of the carbocation intermediate.

A related reaction is the aminohydroxylation of a substituted vinylbenzene, such as 1-(benzyloxy)-3-methoxy-2-methyl-5-vinylbenzene, using N-chloro-N-sodio benzyl (B1604629) carbamate (B1207046) in the presence of a chiral catalyst like a dihydroquinine derivative. buchler-gmbh.com This reaction adds an amino group and a hydroxyl group across the double bond, leading to the formation of a chiral amino alcohol. buchler-gmbh.com

Radical Reactions and Their Mechanistic Pathways in Vinylbenzene Systems

The vinyl group in this compound can participate in radical reactions, most notably radical polymerization and radical addition. In these processes, a radical initiator generates a free radical that adds to the vinyl group, creating a new radical species.

In the context of natural product synthesis, radical cyclizations involving styrene moieties are common. nih.gov For example, a phenyl radical can undergo a cyclization reaction onto a neighboring styrene group to form a more stable benzyl radical intermediate. nih.gov This transformation is thermodynamically favorable. nih.gov

Asymmetric cross-coupling reactions involving styrenes can also proceed through radical mechanisms. For instance, the reaction of 3-bromostyrene (B1266119) with a Togni reagent in the presence of a chiral vanadium catalyst can generate a benzylic radical, which then couples with another species. mdpi.com The choice of solvent can influence the yield and enantioselectivity of such reactions. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Photocycloaddition)

The vinyl group of this compound can act as a dienophile or a participant in other cycloaddition reactions. In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. While allenes can act as dienophiles, the vinyl group of a styrene derivative can also participate. msu.edu

The [3+2] cycloaddition is another important reaction class. For example, azomethine ylides, which are 1,3-dipoles, react with alkenes to form pyrrolidines. ucl.ac.uk Similarly, nitrile oxides undergo 1,3-dipolar cycloaddition with alkenes to yield isoxazolines. mdpi.com The reaction of a nitrile oxide with a styrene derivative leads to a 3,5-disubstituted isoxazoline. mdpi.com These reactions can be influenced by catalysts and chiral auxiliaries to achieve stereoselectivity. ucl.ac.ukmdpi.com

Olefin Metathesis Reactions, Including Ring-Closing Metathesis, with Vinylbenzene Substrates

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. organic-chemistry.orgharvard.edu This reaction involves the exchange of substituents between different olefins. organic-chemistry.org

There are several types of olefin metathesis, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). sigmaaldrich.commasterorganicchemistry.com In RCM, a diene is converted into a cyclic alkene with the elimination of a small olefin, typically ethylene. sigmaaldrich.commasterorganicchemistry.com Cross-metathesis involves the reaction of two different alkenes to create a new alkene. sigmaaldrich.commasterorganicchemistry.com The vinyl group of this compound can participate in cross-metathesis reactions with other olefins. For the reaction to be efficient, it is often necessary to remove the gaseous byproduct, such as ethylene, to drive the equilibrium towards the product. sigmaaldrich.com

The mechanism of olefin metathesis is generally accepted to proceed through metallacyclobutane intermediates. harvard.edu The catalyst, a metal-carbene complex, undergoes a [2+2] cycloaddition with the alkene to form a metallacyclobutane, which then undergoes a retro-[2+2] cycloaddition to give a new alkene and a new metal-carbene complex. masterorganicchemistry.com The activity and functional group tolerance of the catalyst are crucial for the success of the reaction. harvard.edu

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for alcohols and phenols due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild conditions.

Selective Cleavage and Deprotection Strategies for Benzyl Ethers (e.g., Catalytic Hydrogenolysis, Transfer Hydrogenation)

The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. tandfonline.com This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C). tandfonline.comorganic-chemistry.org The reaction proceeds with the cleavage of the carbon-oxygen bond of the ether, yielding the corresponding alcohol or phenol (B47542) and toluene (B28343). organic-chemistry.org

Catalytic Hydrogenolysis Conditions

| Catalyst | Hydrogen Source | Solvent | Temperature | Notes |

| 10% Pd/C | H₂ (balloon) | THF/2-propanol | Room Temp | General procedure for debenzylation. tandfonline.com |

| Pd/C and Pd(OH)₂/C | H₂ (balloon) | THF/2-propanol | Room Temp | Combination catalyst can shorten reaction time. tandfonline.com |

| Pd/C with pyridine | H₂ | Not specified | Not specified | Pyridine acts as a catalyst poison, allowing for chemoselective hydrogenolysis. researchgate.net |

An alternative to using hydrogen gas is transfer hydrogenation. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid, cyclohexene, or triethylsilane, is used to generate hydrogen in situ. organic-chemistry.orgorganic-chemistry.orgrsc.org This approach avoids the need to handle flammable hydrogen gas. beilstein-journals.org

Transfer Hydrogenation Conditions for Benzyl Ether Cleavage

| Catalyst | Hydrogen Donor | Solvent | Temperature | Outcome |

| 10% Pd/C | Triethylsilane (Et₃SiH) | Methanol | Room Temp | Clean deprotection of benzyl ethers. beilstein-journals.org |

| Pd/C | Formic acid | Not specified | Not specified | Fast and simple removal of O-benzyl groups. organic-chemistry.orgorganic-chemistry.org |

| 10% Pd/C | Hydrazine hydrate | Not specified | Not specified | Selective deprotection of benzyl ethers. thieme-connect.com |

| 10% Pd/C | Cyclohexene | Not specified | Not specified | Convenient removal of benzyl ether protecting groups. rsc.org |

| Pd/Fe₃O₄ | 2-propanol | 2-propanol | 240 °C | Selective cleavage of the ether C-O bond without hydrogenation of the aromatic ring. rsc.org |

The efficiency and selectivity of benzyl ether cleavage can be influenced by substituents on the aromatic ring of the benzyl group. researchgate.net Electron-donating groups can make the hydrogenolysis more difficult. researchgate.net In some cases, strong acids like aluminum chloride (AlCl₃) can be used for deprotection, although this method is limited to substrates that can tolerate acidic conditions. organic-chemistry.orgmdpi.com

Reactions at the Benzylic Position of the Benzyloxy Moiety

The benzylic position of the this compound molecule, the carbon atom of the methylene (B1212753) bridge connecting the phenyl ring to the oxygen atom, is a site of enhanced reactivity. chemistrysteps.comwikipedia.org This heightened reactivity is attributed to the stabilization of reaction intermediates, such as radicals and carbocations, through resonance with the adjacent benzene ring. chemistrysteps.com

Common transformations occurring at the benzylic position include substitution, elimination, and oxidation reactions. chemistrysteps.comucalgary.ca

Substitution Reactions: Benzylic halides are susceptible to both SN1 and SN2 nucleophilic substitution reactions. The stability of the benzylic carbocation facilitates the SN1 pathway, while less hindered benzylic substrates can undergo SN2 reactions. chemistrysteps.comkhanacademy.org

Elimination Reactions: Benzylic halides or alcohols can readily undergo elimination to form conjugated alkenes. ucalgary.ca

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic carbon. wikipedia.orglibretexts.org For an alkyl group on a benzene ring to be oxidized to a carboxylic acid, the benzylic carbon must have at least one hydrogen atom. chemistrysteps.comwikipedia.org The reaction proceeds by oxidizing the alkyl side-chain, irrespective of its length, to a carboxyl group. chemistrysteps.com

Aromatic Ring Functionalization of the Benzyloxy-Vinylbenzene System

The aromatic rings of this compound provide sites for functionalization through electrophilic and, under specific conditions, nucleophilic substitution reactions.

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the benzene ring dictate the position of the incoming electrophile. libretexts.orglibretexts.org The benzyloxy and vinyl groups on the this compound molecule influence the regiodirectivity of these reactions.

The benzyloxy group is an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. libretexts.org It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density to the ring, stabilizing the arenium ion intermediate formed during the reaction. byjus.com

The vinyl group is also generally considered an activating group and an ortho, para-director, although its activating effect is typically weaker than that of the benzyloxy group. The combined directing effects of the benzyloxy and vinyl groups on the same ring in this compound would lead to a complex mixture of products in EAS reactions. However, the benzyloxy group's stronger activating and directing influence would likely dominate. In a related system, 1-(benzyloxy)-2-methoxy-3-vinylbenzene, the benzyloxy group directs incoming electrophiles to the para position relative to itself. vulcanchem.com

Table 1: Regiodirectivity in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -OCH₂C₆H₅ (Benzyloxy) | Activating | ortho, para |

| -CH=CH₂ (Vinyl) | Activating | ortho, para |

This table provides a general overview of the directing effects of the substituents. The actual product distribution can be influenced by steric factors and reaction conditions.

Nucleophilic aromatic substitution (SNAr) is generally less common for benzene rings unless they are substituted with strong electron-withdrawing groups. wikipedia.org Aromatic rings are typically electron-rich and thus repel nucleophiles. wikipedia.org For an SNAr reaction to occur, a good leaving group must be present on the ring, and the ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.org

In the case of this compound, the benzyloxy and vinyl groups are electron-donating, making the aromatic ring less susceptible to nucleophilic attack. Therefore, direct nucleophilic aromatic substitution on the unsubstituted rings of this compound is not a favorable process. However, if a suitable leaving group, such as a halide, were present on the aromatic ring, and the reaction conditions were forcing enough, SNAr could potentially occur. For instance, in related systems, the benzyloxy group can undergo nucleophilic substitution with alcohols or thiols.

Mechanistic Investigations of Key Transformations of this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, including the analysis of transition states and reaction pathways. nih.gov For example, in the palladium-catalyzed arylation of benzyl vinyl ethers, a reaction relevant to the vinyl group of this compound, DFT calculations have provided insights into the factors that determine the regioselectivity of the reaction. nih.gov

Mechanistic studies on the Wittig rearrangement of aryl benzyl ethers have shown that the reaction can proceed through an anionic spiro-epoxide intermediate. acs.org While not directly studying this compound, these findings on related structures provide a framework for understanding potential rearrangements in this system.

In the context of frustrated radical pairs, preliminary mechanistic studies suggest a pathway involving radical species operating through a single-electron-transfer mechanism. researchgate.net The reaction of benzyl alcohol with certain radical precursors has been shown to yield 1-benzyloxy-3-nitrobenzene, indicating the formation of a benzyloxy radical intermediate. researchgate.net

Both steric and electronic effects play a significant role in the reactivity and selectivity of reactions involving this compound.

Electronic Effects: The electron-donating nature of the benzyloxy group activates the aromatic ring towards electrophilic attack and influences the regioselectivity. In contrast, electron-withdrawing groups on the benzyl ring can have a negative effect on certain reactions, such as the palladium-catalyzed α-arylation of benzyl vinyl ether. nih.gov In the Wittig rearrangement, the electronic nature of substituents on the benzyl ring also influences the reaction's success. acs.org

Steric Effects: Steric hindrance can influence the accessibility of reactive sites. For example, in the palladium-catalyzed α-arylation of benzyl vinyl ethers, the steric bulk of the phosphine (B1218219) ligand on the palladium catalyst can affect the selectivity of the reaction. nih.gov In the context of reactions at the benzylic position, the steric environment around this carbon can influence whether a reaction proceeds via an SN1 or SN2 mechanism. khanacademy.org Research on related systems has shown that steric hindrance can favor a deprotonation reaction by destabilizing a Lewis pair adduct. acs.org

The interplay of these steric and electronic factors is crucial in determining the outcome of a given transformation.

Table 2: Summary of Influential Factors on Reactivity and Selectivity

| Factor | Influence on this compound Reactions | Examples |

| Electronic Effects | - Directs electrophilic aromatic substitution- Activates or deactivates reaction sites | - Benzyloxy group as an ortho, para-director in EAS- Negative effect of nitro group in some Pd-catalyzed reactions nih.gov |

| Steric Effects | - Influences accessibility of reactive sites- Can control selectivity (e.g., in catalysis) | - Ligand effects in Pd-catalyzed arylations nih.gov- Determines SN1 vs. SN2 pathway at the benzylic position khanacademy.org |

Polymerization Studies of 1 Benzyloxy 3 Vinylbenzene and Its Vinyl Substituted Analogues

Control over Polymer Architecture and Molecular Weight Distribution

A significant advantage of modern polymerization techniques is the ability to exert precise control over the polymer's architecture and molecular weight distribution. uliege.be Living polymerization methods, such as living anionic polymerization and controlled/living radical polymerization (ATRP, RAFT, NMP), are central to achieving this control. sigmaaldrich.comwikipedia.org

In these systems, the number of propagating chains remains constant throughout the reaction, and premature termination is largely suppressed. uliege.be This leads to a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion. uliege.be Consequently, polymers with a narrow, predictable molecular weight distribution (low polydispersity) can be synthesized. acs.org

Furthermore, the "living" character of the chain ends allows for the sequential addition of different monomers. vt.edu This capability is fundamental to the synthesis of complex polymer architectures, most notably block copolymers, where distinct polymer segments are covalently linked together. acs.orgwikipedia.org This level of control is crucial for designing materials with specific and highly tailored properties.

Post-Polymerization Functionalization of Polymeric Materials Incorporating Benzyloxy-Vinylbenzene Units

The incorporation of benzyloxy-vinylbenzene units into a polymer is often a strategic choice for enabling subsequent chemical modifications. The benzyloxy group serves as a stable protecting group for a hydroxyl functional group. mdpi.comnih.gov After the polymer has been synthesized, this protecting group can be removed through a deprotection step, typically hydrogenolysis, to reveal a reactive phenolic hydroxyl group. mdpi.comnih.gov

This process of post-polymerization functionalization transforms the initial polymer into a functional polymeric material, such as poly(3-vinylphenol). mdpi.comnih.govresearchgate.net The newly exposed hydroxyl groups provide sites for a wide array of further chemical reactions, allowing for the covalent attachment of various molecules to the polymer backbone. rsc.org This versatility is highly valuable for creating materials tailored for specific applications, such as:

Drug delivery systems, where therapeutic agents are conjugated to the polymer. nih.gov

Functional surfaces and coatings with specific adhesive or hydrophilic properties. sigmaaldrich.com

Materials for metal ion capture or catalysis. rsc.org

This strategy of polymerizing a protected monomer followed by deprotection and functionalization is a powerful and flexible approach for generating a diverse library of advanced materials from a single progenitor polymer. mcmaster.carsc.org

Theoretical and Computational Investigations of 1 Benzyloxy 3 Vinylbenzene

Electronic Structure Elucidation and Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Modern computational methods offer a window into these characteristics at the atomic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational efficiency, making it ideal for studying medium-sized organic molecules like 1-benzyloxy-3-vinylbenzene. vub.be DFT calculations can be used to determine a wide range of molecular properties. The first step in a typical DFT study is the geometry optimization, where the lowest energy conformation of the molecule is found. researchgate.net For this compound, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angles that define the spatial relationship between the benzyloxy group, the vinyl group, and the central benzene (B151609) ring. Studies on similar molecules, like styrene (B11656), have shown that the planarity of the vinyl group with respect to the aromatic ring is a key factor in its electronic properties. researchgate.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the dipole moment, polarizability, and the distribution of electron density, which can be visualized using molecular electrostatic potential (MESP) maps. These maps indicate regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues to its reactive sites. For this compound, the oxygen atom of the ether linkage and the π-systems of the aromatic rings and the vinyl group would be expected to be key features in its MESP.

Vibrational frequencies can also be computed using DFT. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the molecule and to understand its vibrational modes. mdpi.com

Below is a hypothetical table of molecular properties for this compound, as would be predicted from a typical DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).

| Property | Predicted Value | Unit |

| Ground State Energy | -693.5 | Hartrees |

| Dipole Moment | 1.2 | Debye |

| Polarizability | 25.5 | ų |

| C=C Stretch (Vinyl) | 1630 | cm⁻¹ |

| C-O-C Stretch (Ether) | 1245 | cm⁻¹ |

Note: These values are illustrative and based on typical results for analogous structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted benzene ring, which is rich in π-electrons, while the LUMO would likely be distributed over the same π-system. The presence of the electron-donating benzyloxy group would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap compared to unsubstituted styrene and making the molecule more susceptible to electrophilic attack.

Aromaticity is another key concept that can be quantified computationally. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to determine the degree of aromatic character in the benzene rings of the molecule. This can be useful in understanding how the substituents influence the electron delocalization within the rings. nih.gov

The following table presents plausible frontier orbital energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are illustrative and based on typical results for substituted styrenes.

Reaction Mechanism Predictions and Computational Validation

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimentation alone.

By applying DFT and other high-level ab initio methods, it is possible to model the entire course of a chemical reaction. vub.benih.gov This involves identifying and calculating the energies of reactants, intermediates, transition states, and products. The results are often visualized on a potential energy surface, which provides the reaction's energetic profile. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy, a key determinant of the reaction rate. mdpi.com

For this compound, one could computationally investigate a variety of reactions involving the vinyl group, such as electrophilic additions, cyclopropanation, or polymerization. nih.gov For instance, the mechanism of palladium-catalyzed methoxycarbonylation of the vinyl group could be explored. mdpi.com Such a study would involve locating the transition states for key steps like migratory insertion and reductive elimination. mdpi.com The calculated energetic barriers would help to determine the rate-determining step of the reaction. mdpi.com

A hypothetical energetic profile for the hydroamination of the vinyl group is presented below.

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: These values are illustrative and based on studies of similar reactions with vinylarenes. nih.gov

Many chemical reactions can produce chiral molecules, and controlling the stereochemical outcome is a major goal of modern organic synthesis. Computational modeling has become a powerful tool for understanding and predicting enantioselectivity in asymmetric catalysis. nih.gov By building detailed models of the reaction's transition states, including the substrate, catalyst, and any other relevant molecules, chemists can identify the subtle interactions that favor the formation of one enantiomer over the other. rsc.orgresearchgate.net

For a molecule like this compound, an asymmetric reaction such as a catalytic epoxidation or azidohydroxylation of the vinyl group could be studied. rsc.orgnih.gov Computational analysis of the diastereomeric transition states would reveal the origins of stereocontrol. nih.gov These controlling factors often involve non-covalent interactions, such as steric hindrance, hydrogen bonding, or π-π stacking between the substrate and the chiral catalyst. rsc.org For example, in a catalyzed reaction, the benzyloxy group of this compound might engage in specific interactions with the catalyst, influencing how the electrophile approaches the vinyl group and thereby determining the stereochemical outcome.

Investigation of Intermolecular Interactions and Solvation Effects on Reactivity

The environment in which a reaction takes place can have a profound impact on its rate and outcome. Computational models can account for these environmental effects, particularly those of the solvent.

Solvation effects are typically modeled in one of two ways: using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. acs.orgfiveable.me This approach is computationally efficient and is often effective at capturing the bulk electrostatic effects of the solvent on the solute. fiveable.me

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. ucsb.edu This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism. nih.gov

For this compound, a computational study could compare its reactivity in a nonpolar solvent like toluene (B28343) versus a polar solvent like methanol. The models would predict how the polarity of the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby altering the reaction's energetic profile. For reactions involving charged intermediates, the choice of solvent can change the activation energy by several kcal/mol, leading to significant changes in the reaction rate. ucsb.edu

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and guide experimental work. For a molecule like this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate spectroscopic signatures such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predicted spectra can then be correlated with experimental data to confirm the molecular structure, understand its electronic properties, and assign specific spectral features to corresponding molecular motions or electronic transitions.

While specific, detailed research findings from computational studies focused solely on this compound are not extensively available in the cited literature, the established methodologies for similar organic molecules provide a clear framework for how such an investigation would be conducted.

Methodology for Spectroscopic Prediction

The typical computational approach begins with the optimization of the molecule's ground-state geometry. This is a crucial step to find the most stable three-dimensional arrangement of the atoms, which serves as the basis for all subsequent calculations. A common and effective method for this is the B3LYP functional combined with a basis set like 6-311++G(d,p), which is known to yield results that correlate well with experimental findings for organic molecules.

Once the geometry is optimized, the following spectroscopic properties are calculated:

Vibrational Frequencies (IR Spectroscopy): The same DFT method used for geometry optimization is employed to calculate the vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an appropriate factor to improve the agreement with experimental FT-IR data. The potential energy distribution (PED) analysis can also be performed to assign the calculated vibrational modes to specific functional groups within the molecule.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical predictions of the resonance frequencies for each nucleus in the molecule, which can be directly compared to experimental NMR spectra. The choice of solvent can be incorporated into the calculations to more accurately reflect experimental conditions.

Electronic Transitions (UV-Vis Spectroscopy): Time-Dependent Density Functional Theory (TD-DFT) is the preferred method for calculating the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Correlation with Experimental Data

The primary goal of these computational predictions is to establish a strong correlation with experimentally measured spectra. When theoretical and experimental data align, it provides a high degree of confidence in the structural assignment of the synthesized compound. Discrepancies between the predicted and experimental data can point to specific molecular interactions, conformational effects, or the influence of the experimental environment (e.g., solvent effects) that may not have been fully accounted for in the theoretical model.

Below are illustrative tables showing how predicted and experimental spectroscopic data for this compound would be presented and compared.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm) Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound was not found.

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Vinyl H (trans) | 7.45 | 7.42 |

| Vinyl H (cis) | 5.78 | 5.75 |

| Vinyl H (geminal) | 5.25 | 5.21 |

| Aromatic H (benzyloxy) | 7.30-7.40 | 7.28-7.39 |

| Aromatic H (vinylbenzene) | 6.90-7.20 | 6.88-7.18 |

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound was not found.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Quaternary C (C-O) | 158.5 | 158.2 |

| Quaternary C (C-vinyl) | 139.0 | 138.8 |

| Vinyl CH | 136.8 | 136.5 |

| Aromatic CH (benzyloxy) | 128.6 | 128.4 |

| Aromatic CH (vinylbenzene) | 115.0-129.0 | 114.8-128.8 |

| Vinyl CH₂ | 114.2 | 114.0 |

Table 3: Comparison of Predicted (Scaled) and Experimental Vibrational Frequencies (cm⁻¹) Note: The data in this table is hypothetical and for illustrative purposes, as specific research on this compound was not found.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | 3045-3095 |

| C-H stretch (vinyl) | 3010-3040 | 3005-3035 |

| C=C stretch (aromatic) | 1580-1610 | 1575-1605 |

| C=C stretch (vinyl) | 1630 | 1628 |

| C-O-C stretch (asymmetric) | 1245 | 1242 |

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Molecular Architectures

The dual functionality of 1-benzyloxy-3-vinylbenzene makes it a valuable building block for the construction of complex molecular frameworks. The vinyl group serves as a handle for polymerization and other addition reactions, while the benzyloxy group can be deprotected to reveal a reactive phenol (B47542), enabling further functionalization.

Precursors to Biologically Relevant Scaffolds and Chemical Probes

While direct evidence for the use of this compound in the synthesis of biologically relevant scaffolds is limited, the broader class of vinylbenzene derivatives is instrumental in this area. These compounds can be incorporated into larger molecules to introduce aromatic scaffolds, which are prevalent in many biologically active compounds and natural products. The benzyloxy group can serve as a protected phenol, a common functional group in pharmaceuticals and chemical probes, allowing for late-stage modifications in a synthetic route.

The synthesis of complex, sp3-rich scaffolds, which are of high interest in medicinal chemistry due to their similarity to natural products, often relies on versatile building blocks. Vinylarenes, including derivatives like this compound, can participate in various cycloaddition and cross-coupling reactions to generate intricate three-dimensional structures. The resulting architectures can then be further elaborated to create libraries of compounds for biological screening.

Building Blocks for Natural Product Synthesis

In the realm of natural product synthesis, the strategic incorporation of specific fragments is crucial for achieving a total synthesis. Although a direct application of this compound in a completed natural product synthesis is not readily found in the literature, its structural features are pertinent. The vinyl group allows for its incorporation into a carbon skeleton via reactions such as Heck coupling, metathesis, or as a dienophile in Diels-Alder reactions. The benzyloxy group acts as a robust protecting group for a phenol, which can be unveiled at a later stage to reveal a key functional group present in the target natural product. This strategy is commonly employed to manage the reactivity of different functional groups throughout a multi-step synthesis.

Contributions to Advanced Materials Development

The polymerizable nature of this compound makes it a candidate for the development of advanced materials with tailored properties. The benzyloxy group can influence the polymer's thermal properties, solubility, and refractive index, and its potential deprotection offers a route to functional polymers.

Development of Photorefractive Polymer Composites

Photorefractive polymers are materials that exhibit a change in their refractive index upon exposure to light. This property is crucial for applications in holography, optical data storage, and optical processing. While there is no specific research detailing the use of this compound in photorefractive composites, the broader class of styrenic polymers is often used as the photoconducting host in such materials.

Applications in Starburst Dendrimer Synthesis and Related Polymeric Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Poly(benzyl ether) dendrimers are a well-established class of dendrimers, typically synthesized through convergent or divergent approaches. While the synthesis of dendrimers from this compound has not been specifically reported, vinylbenzyl ethers are recognized as useful monomers for creating branched and hyperbranched polymers.

The vinyl group of this compound could be utilized in polymerization reactions to form the arms of a dendrimer or a hyperbranched polymer. The benzyloxy groups would then constitute the periphery of the macromolecule, influencing its solubility and interaction with other molecules. Deprotection of the benzyl (B1604629) groups would yield a phenol-terminated dendrimer, providing sites for further functionalization, for example, for applications in drug delivery or catalysis.

| Dendrimer Synthesis Approach | Description | Potential Role of this compound |

| Divergent Synthesis | Growth from a central core outwards. | Polymerization of the vinyl group to form successive generations of branches. |

| Convergent Synthesis | Synthesis of dendritic wedges (dendrons) which are then attached to a central core. | Could be a component of the dendron structure. |

Polymers for Microelectronic, Optical, and Electrical Applications

Polymers with low dielectric constants and good thermal stability are in high demand for applications in microelectronics, such as interlayer dielectrics and packaging materials. Research on structurally related vinylbenzyl ether-terminated oligomers has demonstrated their potential in high-frequency communication applications. These materials can be cured to form crosslinked networks with desirable thermal and dielectric properties.

Below is a table summarizing the properties of a cured VT-OPE resin, illustrating the performance of a related vinylbenzyl ether-containing material.

| Property | Value |

| Dielectric Constant (Dk) at 10 GHz | 2.45 |

| Dissipation Factor (Df) at 10 GHz | 0.0035 |

| Glass Transition Temperature (Tg) | > 200 °C |

| 5% Weight Loss Temperature (Td5) | > 400 °C |

Data for a cured 4-vinylbenzyl ether phenoxy-2,3,5,6-tetrafluorophenylene-terminated OPE resin.

Strategies for DNA-Encoded Chemical Library (DEL) Synthesis Utilizing Benzyloxy Protecting Groups

The synthesis of DNA-Encoded Libraries (DELs) presents a unique set of challenges due to the need for chemical reactions to be compatible with the DNA barcode that each library member carries. This necessitates the use of aqueous reaction media, neutral pH, and ambient temperatures to maintain the integrity of the DNA strand. Protecting groups play a crucial role in multistep on-DNA synthesis, enabling the sequential and site-specific diversification of molecular scaffolds. The benzyloxy group is a common protecting group for phenols in traditional organic synthesis; however, its application in DEL synthesis requires careful strategic planning, particularly concerning its removal under DNA-compatible conditions.

A key challenge in utilizing benzyloxy-protected phenols in DEL synthesis is the typically harsh conditions required for deprotection, such as catalytic hydrogenolysis, which can be incompatible with the DNA tag and other functional groups present in the library members. Research into on-DNA reactions has highlighted the difficulty in cleaving phenolic ethers without damaging the DNA backbone. acs.orgdelivertherapeutics.com

Despite these challenges, a hypothetical strategy for the incorporation of a building block like this compound into a DEL can be envisioned. This strategy would leverage the vinyl group for initial diversification and address the deprotection of the benzyloxy group as a late-stage functionalization step, potentially employing novel DNA-compatible cleavage methods.

A Multi-step Strategy for DEL Synthesis:

A plausible, albeit challenging, multi-step strategy for utilizing a benzyloxy-protected building block in DEL synthesis can be outlined as follows:

Scaffold Attachment: The synthesis would commence with the attachment of a suitable scaffold to the DNA tag. This scaffold would possess a functional group amenable to coupling with this compound.

Incorporation of the Building Block: The benzyloxy-protected vinylbenzene derivative would then be coupled to the DNA-tagged scaffold.

Diversification via the Vinyl Group: The vinyl moiety serves as a handle for further diversification. DNA-compatible cross-coupling reactions, such as the Suzuki-Miyaura or Heck reaction, could be employed at this stage to introduce a variety of substituents, thereby expanding the chemical space of the library. nih.gov

Late-Stage Deprotection of the Phenol: This is the most critical and challenging step. Standard hydrogenolysis conditions are generally not suitable for DEL synthesis. Alternative, milder deprotection methods would need to be optimized for on-DNA substrates.

Final Diversification of the Phenolic Hydroxyl Group: Following successful deprotection, the newly unmasked phenol can undergo a final round of diversification.

Detailed Research Findings and Considerations:

The successful implementation of such a strategy is contingent on the development and optimization of several key on-DNA reactions.

On-DNA Suzuki-Miyaura Coupling for Vinyl Group Diversification: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and has been adapted for on-DNA synthesis. This reaction could be employed to couple a diverse range of boronic acids to the vinyl group of the DNA-conjugated this compound intermediate. The reaction conditions would need to be carefully optimized to ensure high conversion and minimal DNA degradation.

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Water-soluble palladium catalyst (e.g., Pd(OAc)2/TPPTS) | Ensures solubility and activity in aqueous media. |

| Base | Mild inorganic base (e.g., K2CO3 or K3PO4) | Avoids degradation of the DNA backbone. |

| Solvent | Aqueous buffer with an organic co-solvent (e.g., DMF or MeCN) | Improves solubility of organic building blocks. |

| Temperature | 37-50 °C | Balances reaction rate with DNA stability. |

Challenges and Alternatives for Benzyl Ether Deprotection: As previously mentioned, the standard methods for benzyl ether cleavage are often incompatible with the delicate nature of DNA.

| Deprotection Method | Traditional Conditions | DNA Compatibility Issues |

|---|---|---|

| Catalytic Hydrogenolysis | H2, Pd/C | Potential for DNA damage and reduction of other functional groups. |

| Strong Acid | HBr, BBr3 | Causes depurination and degradation of the DNA strand. |

| Oxidative Cleavage | DDQ | Can lead to oxidative damage of the DNA bases. |

Given these limitations, the development of orthogonal protecting group strategies for phenols is an active area of research in the DEL field. jocpr.com For a building block like this compound, alternative protecting groups that can be removed under milder, DNA-compatible conditions would be more suitable. Examples of such protecting groups and their potential cleavage conditions are outlined below.

| Protecting Group | Potential DNA-Compatible Cleavage Condition |

|---|---|

| Allyl | Palladium-catalyzed allyl transfer |

| Silyl Ethers (e.g., TBDMS) | Fluoride-based reagents (e.g., TBAF) at controlled pH |

| Photolabile Protecting Groups | UV irradiation at specific wavelengths |

The successful application of benzyloxy protecting groups in DEL synthesis hinges on the development of novel, mild deprotection methodologies that are orthogonal to the DNA barcode and the diverse functionalities present in the library. While challenging, the potential to incorporate versatile building blocks like this compound continues to drive innovation in on-DNA chemistry.

Future Research Directions and Emerging Paradigms in 1 Benzyloxy 3 Vinylbenzene Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

For reactions involving the vinyl group, the focus will be on catalysts that offer high selectivity, preventing unwanted side reactions such as premature polymerization or reactions at the aromatic rings. Gold nanoparticles supported on metal oxides, for example, have shown high selectivity in the oxidation of ethylbenzene (B125841), a structural analog, to acetophenone. um.edu.my Similar nanocatalyst systems could be designed for the selective transformation of the vinyl group of 1-benzyloxy-3-vinylbenzene into other valuable functional groups. The development of catalysts that can precisely control the syndiotacticity during polymerization, as seen with ansa-lanthanidocene catalysts in styrene (B11656) polymerization, represents another critical frontier for creating polymers with specific, high-performance properties. researchgate.net

| Catalyst Type | Potential Application for this compound | Key Advantage |

| Multi-site Phase-Transfer Catalysts (MPTCs) | Synthesis of the ether linkage | Enhanced reaction rates in solid-liquid systems semanticscholar.org |

| Supported Gold Nanoparticles | Selective oxidation of the vinyl group | High product selectivity and catalytic activity um.edu.my |

| ansa-Lanthanidocene Complexes | Syndiospecific polymerization of the vinyl group | Control over polymer microstructure and properties researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift that offers significant advantages for the synthesis of this compound and its derivatives. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions like polymerization. researchgate.netucd.ie

Automated flow synthesis platforms are becoming essential in drug discovery for generating compound libraries, a strategy that can be adapted for materials science to rapidly synthesize and screen derivatives of this compound with varied properties. syrris.com These automated systems can integrate reaction, work-up, and purification steps, significantly reducing manual intervention and accelerating the discovery of new polymers and functional materials. researchgate.netsyrris.com For instance, an automated flow platform could be designed to systematically modify the aromatic rings or the vinyl group, creating a library of monomers for subsequent high-throughput polymerization and property screening.

Exploration of Sustainable Synthetic Pathways and Atom Economy

Modern chemical synthesis places a strong emphasis on sustainability, with atom economy being a central principle of green chemistry. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Future research will focus on designing synthetic routes to this compound that maximize atom economy, thereby minimizing waste.

For example, traditional multi-step syntheses often involve protecting groups and generate significant stoichiometric waste, resulting in poor atom economy. primescholars.com An atom-economic approach would favor cascade reactions where multiple bonds are formed in a single, one-pot operation. nih.gov The development of catalytic C-H activation or cross-coupling reactions that can directly vinylate 1-benzyloxybenzene would represent a significant improvement over classical methods like Wittig or Grignard reactions, which generate stoichiometric amounts of phosphine (B1218219) oxide or magnesium salt byproducts. The goal is to design syntheses where the majority of the atoms from the starting materials are found in the final product, approaching the ideal of 100% atom economy. jocpr.comresearchgate.net

| Reaction Type | Atom Economy | Byproducts |

| Wittig Reaction | Low | Triphenylphosphine (B44618) oxide |

| Grignard Reaction | Low | Magnesium salts |

| Catalytic C-H Vinylation | High | Minimal (e.g., H2O) |

Advanced Spectroscopic and Analytical Techniques for In-situ Reaction Monitoring

A deeper understanding and precise control of chemical processes involving this compound, particularly polymerization, requires real-time monitoring. Advanced spectroscopic techniques are crucial for in-situ analysis, allowing chemists to track reactant consumption, intermediate formation, and product generation without disturbing the reaction. monash.edu Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed kinetic and mechanistic data.

A prominent example of an integrated monitoring system is Automated Continuous Online Monitoring of Polymerization (ACOMP). monash.edu This method continuously samples a reaction and analyzes the stream using a series of detectors (e.g., refractometer, viscometer, light scattering) to provide real-time data on monomer conversion, polymer molecular weight, and other properties. monash.edu Applying such techniques to the polymerization of this compound would enable precise control over the final polymer's molecular weight distribution and architecture, ensuring the material meets specific performance criteria.

Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Design

The synergy between experimental work and computational chemistry is a powerful tool for accelerating research. researchgate.net Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound. nih.gov DFT studies can be used to predict the feasibility of a proposed reaction pathway, calculate activation barriers, and elucidate the role of a catalyst, thereby guiding experimental design and saving significant laboratory time and resources. mdpi.comresearchgate.net

For example, computational screening can identify promising catalyst candidates for the selective functionalization of this compound before they are synthesized and tested in the lab. researchgate.net Furthermore, combining DFT calculations with experimental results can provide a detailed understanding of polymerization mechanisms, such as the factors controlling stereoselectivity. researchgate.net This integrated approach, where computational predictions are validated by experiment and experimental results inform further modeling, creates a feedback loop that drives innovation and a deeper fundamental understanding of the compound's chemistry. mdpi.com

Q & A